1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine
CAS No.: 439858-37-4
Cat. No.: VC20749588
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 439858-37-4 |
---|---|
Molecular Formula | C13H23NO4 |
Molecular Weight | 257.33 g/mol |
IUPAC Name | methyl 1-acetyloxy-2,2,6,6-tetramethylpiperidine-4-carboxylate |
Standard InChI | InChI=1S/C13H23NO4/c1-9(15)18-14-12(2,3)7-10(11(16)17-6)8-13(14,4)5/h10H,7-8H2,1-6H3 |
Standard InChI Key | CEOYQDAGXCYAQM-UHFFFAOYSA-N |
SMILES | CC(=O)ON1C(CC(CC1(C)C)C(=O)OC)(C)C |
Canonical SMILES | CC(=O)ON1C(CC(CC1(C)C)C(=O)OC)(C)C |
Chemical Identity and Properties
Nomenclature and Basic Information
1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine is a complex organic compound with several systematic and common names in chemical literature. The compound is officially registered with CAS number 439858-37-4 and is sometimes referred to by its abbreviation AMCPe in research contexts . The IUPAC name for this compound is methyl 1-acetyloxy-2,2,6,6-tetramethylpiperidine-4-carboxylate, which precisely describes its structural configuration .
The compound possesses a molecular formula of C₁₃H₂₃NO₄, corresponding to a molecular weight of 257.33 g/mol . Its exact mass has been determined to be 257.16300, which is valuable for analytical identification using mass spectrometry techniques . This data establishes the fundamental identity parameters essential for comprehensive chemical characterization.
Structural Characteristics and Representation
The molecular structure of 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine features a six-membered piperidine ring as its central backbone. This heterocyclic structure is substituted with four methyl groups at positions 2 and 6, creating a tetramethylpiperidine core that provides steric hindrance and stability. The compound contains two key functional groups: an acetoxy group (CH₃COO-) attached to the nitrogen at position 1, and a methoxycarbonyl group (CH₃OCO-) at position 4 of the piperidine ring .
The structural representation can be further expressed through various chemical notations:
Structural Representation | Formula |
---|---|
SMILES Notation | COC(=O)C1CC(C)(C)N(OC(=O)C)C(C)(C)C1 |
InChI | InChI=1S/C13H23NO4/c1-9(15)18-14-12(2,3)7-10(11(16)17-6)8-13(14,4)5/h10H,7-8H2,1-6H3 |
This compound contains an acyl-protected hydroxylamine functionality, which is crucial for its potential applications in spin labeling .
Physical and Chemical Properties
1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine possesses several important physicochemical properties that influence its behavior in various applications:
Property | Value |
---|---|
Molecular Weight | 257.33 g/mol |
Exact Mass | 257.16300 |
Polar Surface Area (PSA) | 55.84000 |
LogP | 1.84460 |
Physical State | Neat (solid) |
The compound's LogP value of 1.84460 indicates moderate lipophilicity, which facilitates its ability to cross biological membranes, including the blood-brain barrier . This property is particularly significant for its intended applications in brain imaging research. The polar surface area (PSA) of 55.84000 provides additional insight into the compound's membrane permeability potential .
The lipophilic nature of this compound is a crucial characteristic that was specifically engineered to enable blood-brain barrier penetration, as confirmed by research studies investigating its potential as an EPR brain imaging agent .
Synthesis and Preparation Methods
Chemical Synthesis Routes
Chemical Reactivity and Transformation
Oxidation Reactions
1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine undergoes oxidation reactions with various oxidizing agents. When treated with common oxidizers such as potassium permanganate or chromium trioxide, the compound forms corresponding oxidized derivatives. In the context of its application as a spin label generator, the oxidation chemistry is particularly significant as it contributes to the conversion of the acyl-protected hydroxylamine to an EPR-detectable nitroxide radical once the compound enters brain tissue .
The oxidation process plays a crucial role in the compound's intended biological function, allowing it to transform from a transport-friendly, lipophilic molecule to an ionic, water-soluble radical that can be detected through EPR techniques .
Reduction Reactions
Reduction of 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine can be accomplished using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives with modified functional groups. The reduction chemistry is important both in the synthesis of the compound (when the nitroxide is reduced to hydroxylamine) and in understanding its potential metabolic transformations in biological systems.
Substitution Reactions
The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions. These substitution reactions are important for potential derivatization of the compound to create analogs with modified properties or to introduce additional functional groups for specific applications.
The reactivity at the acetoxy position is particularly significant, as this group is designed to be cleaved by esterases in vivo, triggering the conversion to an EPR-detectable species . This controlled substitution reaction in biological systems is central to the compound's proposed mechanism of action as an imaging agent.
Applications in Scientific Research
EPR Spectroscopy Applications
1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine was specifically designed as a spin label generator for Electron Paramagnetic Resonance (EPR) spectroscopy . This analytical technique is essential for studying molecular dynamics and interactions in biological systems, particularly for brain imaging applications. The acyl-protected hydroxylamine functionality allows the compound to be potentially incorporated into biomolecules, facilitating the study of their conformational changes and interactions in vivo.
The compound was developed as part of a broader research effort aimed at creating novel EPR brain imaging agents. The design strategy focused on creating lipophilic precursors that could cross the blood-brain barrier and subsequently be converted to EPR-detectable species through enzymatic and oxidative processes .
Brain Imaging Applications
Research into the potential of 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine for brain imaging applications has revealed important insights about its efficacy. Studies have shown that while the compound possesses the lipophilicity required for blood-brain barrier penetration, it demonstrated relatively poor performance as an EPR brain imaging agent compared to related compounds .
Specifically, experimental evaluations in mice revealed that the six-membered ring structure of 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine (AMCPe) resulted in less effective brain imaging capabilities compared to the five-membered ring derivative 1-acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine (AMCPy) .
Comparative Analysis with Related Compounds
Comparative studies have evaluated 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine alongside structurally related compounds to assess their relative effectiveness for EPR brain imaging. The table below summarizes the key comparative findings:
Compound | Ring Structure | Functional Groups | Effectiveness as Brain Imaging Agent |
---|---|---|---|
AMCPe (1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine) | Six-membered piperidine | Acetoxy and methoxycarbonyl | Quite ineffective |
AMCPy (1-acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine) | Five-membered pyrrolidine | Acetoxy and methoxycarbonyl | Potent EPR brain imaging agent |
DACPy (1-acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine) | Five-membered pyrrolidine | Acetoxy and acetoxymethoxycarbonyl | Quite ineffective |
This comparative analysis demonstrates that the ring size plays a crucial role in determining the effectiveness of these compounds as EPR brain imaging agents, with the five-membered pyrrolidine ring of AMCPy conferring superior properties for this specific application .
Biological Relevance and Testing
Biodistribution Patterns
Studies examining the biodistribution of 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine have provided valuable insights into its behavior in biological systems. Research in mice has shown that after administration, the compound distributes throughout the body according to patterns influenced by its lipophilicity and chemical structure .
The six-membered ring structure of the compound appears to influence its biodistribution in ways that differ from related five-membered ring derivatives. While detailed quantitative biodistribution data is limited in the available sources, comparative analyses have demonstrated that the compound's distribution pattern makes it less effective for brain imaging applications compared to its five-membered ring counterparts .
Blood-Brain Barrier Penetration
1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine was specifically designed with the lipophilicity required for blood-brain barrier penetration, which is a critical prerequisite for any potential brain imaging agent . In the research context, the compound was developed to cross the blood-brain barrier in its protected, lipophilic form and then undergo transformation in the brain environment.
Similar research with related compounds like (2,2,5,5-tetramethylpyrrolidin-1-oxyl-3-ylmethyl)amine-N,N-diacetic acid has shown that structural modifications can significantly enhance cellular retention, with some derivatives demonstrating intracellular exponential lifetimes of up to 114 minutes (compared to just 9.84 minutes for certain reference compounds) . This highlights the importance of structural optimization in developing effective imaging agents.
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